molecular formula C17H20N2OS B5796537 N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea

N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea

Cat. No.: B5796537
M. Wt: 300.4 g/mol
InChI Key: PQJQOUHGNQJHHY-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-N’-(2-methoxybenzyl)thiourea is an organic compound belonging to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound is characterized by the presence of a thiourea group, which consists of a sulfur atom double-bonded to a nitrogen atom and single-bonded to another nitrogen atom. The compound also features two aromatic rings, one substituted with two methyl groups and the other with a methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-N’-(2-methoxybenzyl)thiourea typically involves the reaction of 3,5-dimethylaniline with 2-methoxybenzyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product. The crude product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of N-(3,5-dimethylphenyl)-N’-(2-methoxybenzyl)thiourea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-N’-(2-methoxybenzyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3,5-dimethylphenyl)-N’-(2-methoxybenzyl)thiourea has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent. The compound’s ability to interact with biological targets makes it a candidate for drug development.

    Agriculture: It is explored for its potential use as a pesticide or herbicide due to its ability to inhibit specific enzymes in pests or weeds.

    Materials Science: The compound is investigated for its use in the development of novel materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-N’-(2-methoxybenzyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds or coordinate with metal ions, leading to inhibition or activation of the target. The aromatic rings may also contribute to the compound’s binding affinity through π-π interactions or hydrophobic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-N’-(2-methoxybenzyl)thiourea
  • N-(3,5-dimethylphenyl)-N’-(benzyl)thiourea
  • N-(3,5-dimethylphenyl)-N’-(2-chlorobenzyl)thiourea

Uniqueness

N-(3,5-dimethylphenyl)-N’-(2-methoxybenzyl)thiourea is unique due to the presence of both 3,5-dimethyl and 2-methoxy substituents on the aromatic rings. These substituents can influence the compound’s chemical reactivity, binding affinity, and overall biological activity. The combination of these functional groups may enhance the compound’s potency and selectivity compared to similar thiourea derivatives.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-3-[(2-methoxyphenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-12-8-13(2)10-15(9-12)19-17(21)18-11-14-6-4-5-7-16(14)20-3/h4-10H,11H2,1-3H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJQOUHGNQJHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)NCC2=CC=CC=C2OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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